molecular formula C17H19N3O2 B12266359 4-{[1-(2-Phenylethyl)azetidin-3-yl]oxy}pyridine-2-carboxamide

4-{[1-(2-Phenylethyl)azetidin-3-yl]oxy}pyridine-2-carboxamide

Cat. No.: B12266359
M. Wt: 297.35 g/mol
InChI Key: WSRXRPVUFZPDDU-UHFFFAOYSA-N
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Description

4-{[1-(2-Phenylethyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an azetidine ring, a pyridine ring, and a carboxamide group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2-Phenylethyl)azetidin-3-yl]oxy}pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

    Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction using a phenylethyl halide and the azetidine intermediate.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving a suitable precursor, such as a pyridine carboxylic acid or a pyridine aldehyde.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using a suitable amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2-Phenylethyl)azetidin-3-yl]oxy}pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may yield reduced derivatives with fewer functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-{[1-(2-Phenylethyl)azetidin-3-yl]oxy}pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds containing an imidazole ring, such as 1,3-diazole, which have similar biological activities and chemical properties.

    Benzimidazole Derivatives: Compounds containing a benzimidazole ring, known for their diverse pharmacological activities.

    Thiazole Derivatives: Compounds containing a thiazole ring, which have been studied for their antimicrobial and anticancer properties.

Uniqueness

4-{[1-(2-Phenylethyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is unique due to its specific combination of an azetidine ring, a pyridine ring, and a carboxamide group

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

4-[1-(2-phenylethyl)azetidin-3-yl]oxypyridine-2-carboxamide

InChI

InChI=1S/C17H19N3O2/c18-17(21)16-10-14(6-8-19-16)22-15-11-20(12-15)9-7-13-4-2-1-3-5-13/h1-6,8,10,15H,7,9,11-12H2,(H2,18,21)

InChI Key

WSRXRPVUFZPDDU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CCC2=CC=CC=C2)OC3=CC(=NC=C3)C(=O)N

Origin of Product

United States

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